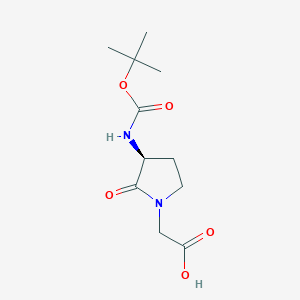

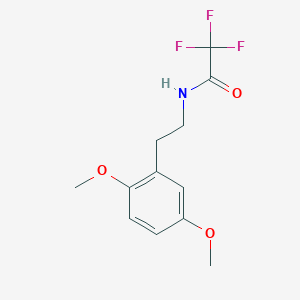

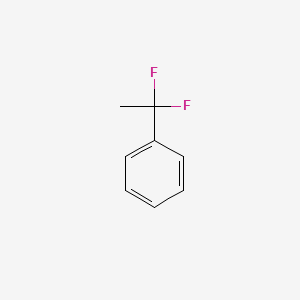

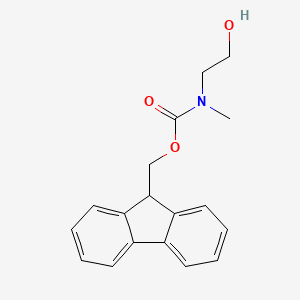

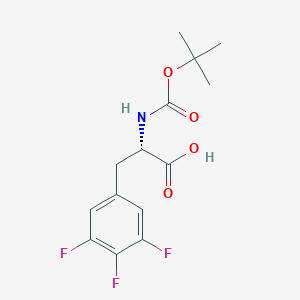

(S)-2-((叔丁氧羰基)氨基)-3-(3,4,5-三氟苯基)丙酸

描述

The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid is a chiral molecule that is likely to be of interest in the field of medicinal chemistry and organic synthesis due to its structural features, which include a tert-butoxycarbonyl (Boc) protected amino group and a trifluorophenyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related Boc-protected amino acids typically involves multi-step procedures starting from readily available starting materials. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate in the production of Biotin, was achieved through esterification, amine protection, and thiol protection, with an overall yield of 67% . Similarly, the synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives involved a Mitsunobu reaction, which is a common method for creating new carbon-heteroatom bonds . These methods could potentially be adapted for the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids can be complex, and their conformational preferences are important for their biological activity and their utility in peptide synthesis. For example, the incorporation of perfluoro-tert-butyl 4-hydroxyproline into peptides resulted in distinct conformational preferences, which were sensitively detected by 19F NMR . The trifluorophenyl group in the compound of interest is likely to influence its molecular conformation and could be studied using similar spectroscopic techniques.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates that can undergo various chemical reactions. The Boc group itself is a common protecting group for amines that can be removed under acidic conditions, allowing for further functionalization of the amino group . The presence of a diazo group in related compounds suggests potential for metal-catalyzed reactions, such as those mediated by silver trifluoroacetate . These reactions could be relevant for the compound if it were to be used in complex synthetic sequences.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by their functional groups and molecular structure. For example, the tert-butoxycarbonyl group increases steric bulk, affecting solubility and reactivity . The trifluorophenyl group is likely to contribute to the acidity of the propanoic acid moiety and could affect the compound's lipophilicity, which is important for its potential medicinal applications. The exact properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid would need to be determined experimentally, but insights from related compounds suggest it would have unique characteristics suitable for further study.

科学研究应用

不对称合成和立体化学

该化合物参与不对称合成过程,特别是在药效团(如 β-氨基酸衍生物)的制备中。对映体富集形式是通过不对称氢化烯胺酯等技术实现的,突出了该化合物在为制药应用生产对映体纯物质中的重要性 (Kubryk 和 Hansen,2006 年)。

聚合物合成

这种化学物质在新型聚合物的开发中起着至关重要的作用。已经探索了使用该化合物的衍生物合成基于氨基酸的聚乙炔。这些研究的重点是了解所形成聚合物的性质,为创造具有特定理想性质的材料开辟了可能性 (Gao、Sanda 和 Masuda,2003 年)。

化学合成中的结构单元

该化合物是化学合成中的一个结构单元,特别是在创建复杂的分子结构中。它用于合成各种衍生物,包括 N-Boc 保护的氨基酯,展示了其在复杂有机合成程序中的多功能性和重要性 (Kubryk 和 Hansen,2006 年)。

手性单体前体

它用于合成 AABB 型规立构聚酰胺的手性单体前体。该过程涉及复杂的步骤,包括区域选择性进攻和托西化,表明该化合物在开发特定结构聚合物中的关键作用 (Gómez、Orgueira 和 Varela,2003 年)。

肽合成

它作为一种受保护的氨基酸积极用于肽合成中。氨基的保护和脱保护是肽合成中的关键步骤,而这种化合物提供了抗差向异构化的稳定性,使其成为该领域有价值的试剂 (Heydari、Shiroodi、Hamadi、Esfandyari 和 Pourayoubi,2007 年)。

药物中间体

它作为天然产物和药物合成的中间体。该化合物在合成中间体(如维生素生物素的关键成分 (R)-甲基 2-((叔丁氧羰基)氨基)-3-((叔丁基二甲基甲硅烷基)硫代)丙酸酯)中的作用突出了其在药物化学中的重要性 (Qin 等人,2014 年)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or in contact with skin . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPLICWOIFEQMR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427322 | |

| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid | |

CAS RN |

205445-54-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,4,5-trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。